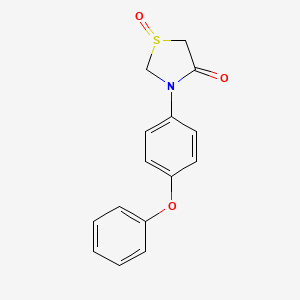
3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” is a thiazolane derivative. Thiazolanes are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-Phenoxyphenyl” part of the name suggests the presence of a phenyl group (a ring of six carbon atoms, akin to benzene) attached to the thiazolane ring via an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a thiazolane ring attached to a phenyl ring via an oxygen atom. The exact 3D structure and stereochemistry would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis
Thiazolanes, like other heterocyclic compounds, can participate in a variety of chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any substituents on the rings. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Solid Phase Extraction and Detection of Metal Ions
One study involved modified activated carbons for the solid-phase extraction of copper and lead ions, demonstrating the utility of certain ligands for enhancing the detection of these metals through flame atomic absorption spectrometry. This application is critical for environmental monitoring and pollution control (Ghaedi et al., 2008).
Structure-Activity Relationship (SAR) Studies
Another research focus has been on the development of potential substrate-specific ERK1/2 inhibitors, where analogs of a related thiazolidine-dione compound were synthesized and characterized in human leukemia cells to define its pharmacophore. Such studies are pivotal in drug discovery, offering insights into designing more effective therapeutic agents (Li et al., 2009).
Ion-Selective Electrodes for Metal Detection
Research on poly(vinyl chloride) membrane electrodes based on certain dione compounds for copper-selective detection illustrates applications in analytical chemistry. These electrodes are used for the direct determination of copper in various samples, showcasing the role of organic compounds in improving detection methods for heavy metals (Kopylovich et al., 2011).
Copper Extraction from Chloride Solutions
Studies also include the extraction of copper from chloride solutions using mixtures of solvating and chelating reagents. This research is significant for the field of metallurgy and recycling, where efficient and selective extraction methods are needed for metal recovery (Borowiak-Resterna & Szymanowski, 2000).
Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones
The synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their antimicrobial activities against various pathogens highlights the potential of such compounds in developing new antimicrobial agents. This research contributes to the field of medicinal chemistry, addressing the need for new treatments against resistant microbial strains (Ibrahim et al., 2011).
Safety and Hazards
Direcciones Futuras
The study of heterocyclic compounds is a vibrant field in medicinal chemistry, with many such compounds being investigated for their potential as pharmaceuticals. If “3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione” shows promising biological activity, it could be a candidate for further study .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is Bruton’s tyrosine kinase (BTK) . BTK is a signaling molecule of the B cell antigen receptor (BCR) and cytokine receptor pathways, which are implicated in the pathogenesis of several B cell malignancies .
Mode of Action
this compound acts as an inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK, leading to its inhibition . This inhibition disrupts the signaling through the B cell surface receptors, which results in the regulation of activation, proliferation, and differentiation to antibody-producing plasma cells .
Biochemical Pathways
The compound affects the B cell receptor (BCR) and cytokine receptor pathways . By inhibiting BTK, it disrupts the signaling through these pathways, which are necessary for B cell trafficking, chemotaxis, and adhesion . This leads to the inhibition of B cell proliferation and survival, as well as cell migration and substrate adhesion .
Pharmacokinetics
Similar compounds like ibrutinib, which also target btk, are known to have good pharmacokinetic profiles .
Result of Action
The result of the action of this compound is the inhibition of B cell proliferation and survival, as well as cell migration and substrate adhesion . This leads to the disruption of the development of numerous species and adversely impacts various physiological events .
Action Environment
It is known that abiotic and biotic factors can highly influence the toxicity of similar compounds .
Propiedades
IUPAC Name |
1-oxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-20(18)11-16(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXMDBFLGRUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
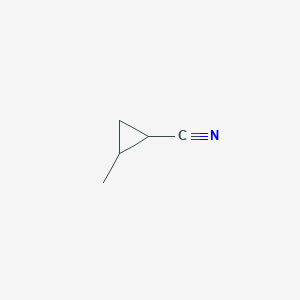
![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)
![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
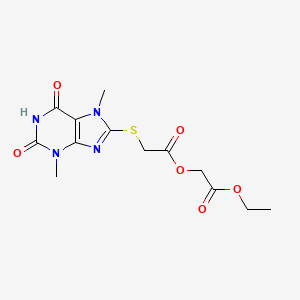
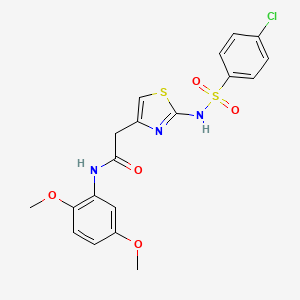
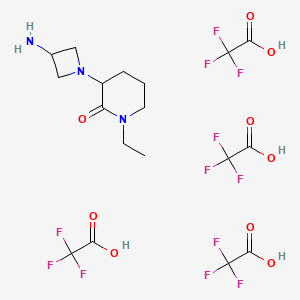
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)
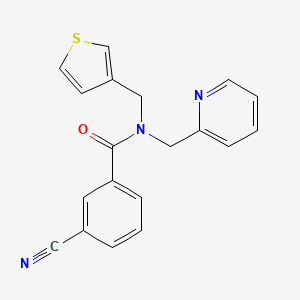
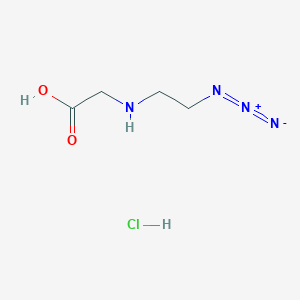
![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)
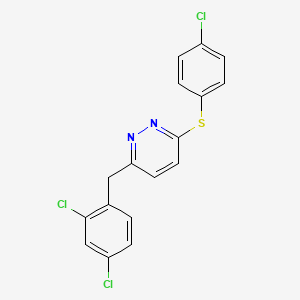
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
